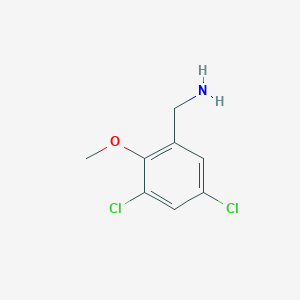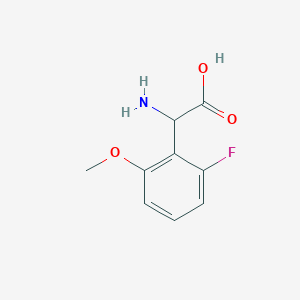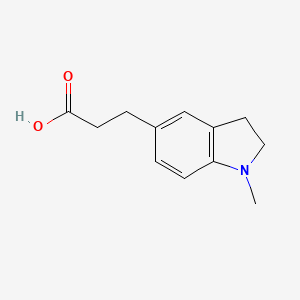![molecular formula C10H10N2O B13542343 1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-2-propanone](/img/structure/B13542343.png)
1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-2-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-one is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various receptor tyrosine kinases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-one typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by functionalization at the 3-position. One common method includes the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions: 1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups such as halides or sulfonates.
Aplicaciones Científicas De Investigación
1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential as an inhibitor of receptor tyrosine kinases, which are involved in various cellular processes.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-one involves its interaction with receptor tyrosine kinases. The compound binds to the catalytic site of these kinases, inhibiting their activity. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting pathways involved in cell proliferation, migration, and survival .
Comparación Con Compuestos Similares
1H-pyrrolo[2,3-b]pyridine: Shares the core structure but lacks the propan-2-one moiety.
1H-pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar biological activities.
1,8-naphthyridine: A related structure with different substitution patterns and biological activities.
Uniqueness: 1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-one is unique due to its specific substitution at the 3-position, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for targeted drug development and other applications.
Propiedades
Fórmula molecular |
C10H10N2O |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
1-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-2-one |
InChI |
InChI=1S/C10H10N2O/c1-7(13)5-8-6-12-10-9(8)3-2-4-11-10/h2-4,6H,5H2,1H3,(H,11,12) |
Clave InChI |
RIOBQISTQYMXET-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=CNC2=C1C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl ((3aS,6aR)-6a-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate](/img/structure/B13542262.png)












![2-Azabicyclo[3.3.1]nonan-8-one](/img/structure/B13542337.png)
